Product packaging for 1-(1-Phenylethyl)indolin-6-amine(Cat. No.:)

1-(1-Phenylethyl)indolin-6-amine

Cat. No.: B1503212
M. Wt: 238.33 g/mol
InChI Key: RIKKKEVYLABZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Indoline (B122111) Core in Synthetic Endeavors

The indoline scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a prominent feature in numerous natural products and synthetic compounds. wikipedia.orgnih.gov It is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov The indole (B1671886) nucleus, from which indoline is derived, is a key component of the amino acid tryptophan and the neurotransmitter serotonin. wikipedia.org

Indoline derivatives are the subject of extensive research due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties. nih.govnih.gov The development of efficient synthetic methods to access functionalized indolines is an active area of research. organic-chemistry.org Classical methods like the Fischer and Bartoli indole syntheses, along with more modern transition-metal-catalyzed approaches, are often employed to construct this heterocyclic system. acs.orgacs.org The versatility of the indoline core allows for substitution at various positions, enabling the fine-tuning of its chemical and biological properties. nih.gov

The Role of 1-Phenylethyl Moiety as a Chiral Building Block

The 1-phenylethylamine (B125046) (α-PEA) moiety is a widely utilized chiral building block in asymmetric synthesis. nih.gov Available in both enantiomeric forms, this primary amine is frequently employed as a chiral auxiliary to control the stereochemical outcome of chemical reactions. nih.govrsc.org The use of chiral auxiliaries is a powerful strategy for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. nih.govnih.gov

The 1-phenylethyl group can be introduced into a molecule and later removed, having served its purpose of directing the formation of a specific stereoisomer. nih.gov Its applications are diverse, ranging from the synthesis of chiral amino acids and β-lactams to the construction of complex natural products. nih.govsigmaaldrich.com The development of new synthetic applications for chiral 1-phenylethylamine continues to be an area of active research, highlighting its importance as a privileged chiral inducer. nih.govmdpi.com

Contextualizing 1-(1-Phenylethyl)indolin-6-amine within Indoline Chemistry

This compound incorporates both the indoline core and the chiral 1-phenylethyl moiety. This specific combination of structural features places it at the intersection of several key areas of organic chemistry research. The synthesis of this compound and its derivatives can provide valuable insights into the development of new synthetic methodologies and the exploration of novel chemical space.

The presence of the amino group at the 6-position of the indoline ring offers a handle for further functionalization, allowing for the creation of a library of related compounds. The chiral 1-phenylethyl group at the 1-position introduces a stereocenter, making the synthesis and study of its individual enantiomers a topic of interest for asymmetric synthesis and medicinal chemistry.

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValue
CAS Registry Number 1086392-36-0
Molecular Formula C16H18N2
Molecular Weight 238.334 g/mol
Boiling Point 431.7±45.0 °C at 760 mmHg
Density 1.1±0.1 g/cm3
LogP 2.89
Data sourced from guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2 B1503212 1-(1-Phenylethyl)indolin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

1-(1-phenylethyl)-2,3-dihydroindol-6-amine

InChI

InChI=1S/C16H18N2/c1-12(13-5-3-2-4-6-13)18-10-9-14-7-8-15(17)11-16(14)18/h2-8,11-12H,9-10,17H2,1H3

InChI Key

RIKKKEVYLABZDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3=C2C=C(C=C3)N

Origin of Product

United States

Stereochemical Control in the Synthesis of 1 1 Phenylethyl Indolin 6 Amine

Enantiopurity and Diastereoselectivity Assessment Methodologies

After the synthesis of a chiral compound, it is crucial to determine its stereochemical purity. For 1-(1-Phenylethyl)indolin-6-amine, this involves assessing both the enantiomeric excess (ee) of each chiral center and the diastereomeric ratio (dr) of the final product.

A variety of analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and powerful method for separating and quantifying enantiomers, thereby determining the enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, is frequently used to determine the diastereomeric ratio by integrating the signals of diastereotopic protons.

For complex molecules, the development of specific analytical methods may be required. For instance, in the synthesis of chiral isoindolinones, the enantiomeric excess was determined by HPLC analysis. semanticscholar.org Similarly, in the enantioconvergent coupling of benzylic alcohols, the enantiomeric excess of the products was determined by chiral HPLC analysis. acs.orgacs.org

In cases where direct analysis is challenging, derivatization with a chiral resolving agent can be employed to convert the enantiomers or diastereomers into new compounds that are more easily separated and quantified by standard chromatographic or spectroscopic techniques.

Chromatographic Techniques for Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers in a chiral mixture. The determination of the enantiomeric ratio of this compound is crucial to ensure the final product meets the required stereochemical purity. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The choice of the CSP is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent resolving power for a wide range of chiral compounds, including those with amine functionalities. mdpi.comnih.gov The chiral recognition mechanism of these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector immobilized on the stationary phase. nih.gov

For the analysis of this compound, a column such as a Chiralpak® or Chiralcel® would be a suitable choice. The separation can be optimized by varying the mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. mdpi.com The flow rate and column temperature are also critical parameters that are fine-tuned to achieve optimal resolution and analysis time. nih.gov

In a typical analysis, a racemic mixture of this compound would be injected into the HPLC system. The two enantiomers would exhibit different retention times as they travel through the chiral column, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric ratio.

Table 1: Representative HPLC Data for Enantiomeric Ratio Determination of a Chiral Amine

ParameterValue
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

This table presents hypothetical data representative of a typical chiral HPLC separation for illustrative purposes.

Spectroscopic Methods for Stereochemical Assignment (Excluding Specific Data)

While chromatographic techniques are excellent for determining the ratio of enantiomers, spectroscopic methods are indispensable for assigning the absolute configuration of each stereocenter. For a molecule like this compound, which exists as diastereomers, Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are powerful tools for stereochemical elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for determining the diastereomeric ratio and can also be used to infer the relative stereochemistry of a molecule. nih.govresearchgate.net In a mixture of diastereomers, the different spatial arrangement of atoms leads to distinct chemical environments for the nuclei. This results in separate signals for the corresponding protons (¹H NMR) and carbons (¹³C NMR) in each diastereomer. researchgate.net

For this compound, the protons and carbons near the two chiral centers—the benzylic proton of the phenylethyl group and the protons on the indoline ring—are expected to show the most significant differences in their chemical shifts between the two diastereomers. researchgate.net By integrating the signals corresponding to each diastereomer, the diastereomeric ratio can be accurately quantified. amazonaws.com Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to simplify complex spectra and improve the resolution of overlapping signals, allowing for more precise determination of diastereomeric ratios even in crowded spectral regions. nih.govrsc.org

Table 2: Representative ¹H NMR Data for Diastereomeric Mixture of a Substituted Indoline

ProtonDiastereomer A (ppm)Diastereomer B (ppm)
Benzylic CH 4.85 (q)4.75 (q)
Indoline N-H 5.20 (br s)5.15 (br s)
Aromatic H 7.20-7.40 (m)7.15-7.35 (m)

This table presents hypothetical ¹H NMR chemical shifts to illustrate the expected differences between diastereomers. The exact values would be specific to this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nlnih.govnih.gov Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in magnitude but opposite in sign. This makes VCD an exceptionally powerful tool for determining the absolute configuration of chiral molecules. ru.nl

The VCD spectrum of a single enantiomer of this compound can be experimentally measured and compared to the theoretically calculated spectrum for a known configuration (e.g., (R,S) or (S,R)). ru.nl A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration. This technique is particularly valuable as it provides detailed three-dimensional structural information in solution. mdpi.comrsc.org The analysis of VCD spectra can be further enhanced by computational methods, such as the General Coupled Oscillator (GCO) model, to understand the origin of the VCD signals. ru.nl

Reactivity and Derivatization of 1 1 Phenylethyl Indolin 6 Amine and Its Indoline Core

Reactions at the Indoline (B122111) Nitrogen (N1)

The nitrogen atom within the indoline ring (N1) possesses a lone pair of electrons, making it a nucleophilic center. Its reactivity is characteristic of a secondary amine, though modulated by its inclusion in the heterocyclic ring structure.

The N1 nitrogen of the indoline core can readily undergo alkylation and acylation reactions. These reactions involve the nucleophilic attack of the nitrogen on an electrophilic carbon atom of an alkylating or acylating agent.

N-Alkylation: This involves the introduction of an alkyl group onto the indoline nitrogen. The reaction typically proceeds by treating the indoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed.

N-Acylation: This reaction introduces an acyl group (R-C=O) to the N1 position, forming an amide. Acyl halides or anhydrides are common reagents for this transformation, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270).

These reactions are fundamental for modifying the steric and electronic properties of the indoline core, which can be crucial in the synthesis of more complex molecules.

Beyond simple alkyl and acyl groups, the N1 position can be functionalized with a wide range of electrophiles. The nucleophilic character of the indoline nitrogen allows it to react with various electron-deficient species. nih.gov For instance, in the presence of strong acids, the N1 nitrogen can be protonated, influencing the reactivity of the entire indole (B1671886) system. nih.gov

The interaction is not limited to protons; metal cations can also coordinate with the nitrogen's lone pair. nih.gov Furthermore, reactions with electrophilic reagents can lead to the formation of N-N or N-S bonds, expanding the diversity of accessible derivatives. The choice of electrophile and reaction conditions dictates the nature of the resulting functionalization. For instance, N-arylation can be achieved using activated aryl halides or through metal-catalyzed cross-coupling reactions. acs.orgacs.org

Table 1: Examples of Functionalization Reactions at the Indoline Nitrogen (N1)

Reaction Type Electrophile Example Product Type
N-Arylation Aza-arene N-oxides N-Aryl indoline
N-Sulfonylation Sulfonyl chlorides N-Sulfonyl indoline (Sulfonamide)
Michael Addition α,β-Unsaturated carbonyls N-β-Carbonyl indoline

Reactions at the Amino Group (C6-Amine)

The primary amino group attached to the C6 position of the indoline ring is a versatile functional handle. As a primary aromatic amine, it can participate in a wide array of chemical transformations, distinct from the N1-amine.

The C6-amino group can be readily derivatized to modify the compound's properties or to link it to other molecules. These reactions target the active hydrogens on the nitrogen atom. iu.edusigmaaldrich.com

Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Carbamate (B1207046) Formation: Reaction with chloroformates or other reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate to produce stable carbamate derivatives. nih.gov

Urea (B33335) Formation: Reaction with isocyanates or isothiocyanates to form urea or thiourea (B124793) linkages, respectively.

Derivatizing agents are often chosen to enhance analytical detection, for example, by introducing a fluorescent tag. nih.govnih.gov

Table 2: Common Derivatizing Agents for the C6-Amino Group

Reagent Class Specific Example Derivative Formed
Acylating Agents Acetic Anhydride, Benzoyl Chloride Amide
Sulfonylating Agents p-Toluenesulfonyl Chloride Sulfonamide
Chloroformates Ethyl Chloroformate Carbamate
Isocyanates Phenyl Isocyanate Urea

As a primary amine, the C6-amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgkhanacademy.org

The formation of an imine introduces a C=N double bond, which can be a key structural element in larger, more complex molecules. The reaction is generally reversible, and the resulting imine can be hydrolyzed back to the amine and carbonyl compound under aqueous acidic conditions. masterorganicchemistry.com The imine itself can serve as an intermediate, for example, it can be reduced to a secondary amine in a process known as reductive amination. masterorganicchemistry.com This two-step sequence is a powerful method for forming C-N single bonds. organic-chemistry.org

The C6-amino group, with its lone pair of electrons, is a potent nucleophile. It can attack a variety of electrophilic centers, participating in nucleophilic substitution and addition reactions. The nucleophilicity of this primary aromatic amine allows it to engage in reactions such as:

Nucleophilic Aromatic Substitution (SNA_r): The amine can displace a suitable leaving group on an electron-deficient aromatic ring.

Michael Addition: The amine can add to α,β-unsaturated carbonyl compounds in a conjugate addition fashion.

Ring-Opening Reactions: The amine can act as a nucleophile to open strained rings, such as epoxides or aziridines. For example, the reaction with epoxides yields β-aminoalcohols. researchgate.net

Multicomponent Reactions: The amine can participate as the nucleophilic component in one-pot multicomponent reactions, such as the Mannich reaction, to build molecular complexity efficiently. erciyes.edu.tr

The reactivity of the C6-amino group as a nucleophile is fundamental to its role as a building block in the synthesis of a diverse range of more complex chemical structures.

Reactions on the Aromatic Ring (Positions C4, C5, C7)

The benzene (B151609) portion of the indoline ring system is amenable to various transformations, particularly electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The outcomes of these reactions are heavily influenced by the existing substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of 1-(1-Phenylethyl)indolin-6-amine, the primary directing group is the potent activating amino (-NH2) group at the C6 position.

The amino group is a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. wikipedia.orgdoubtnut.com This donation increases the electron density at the positions ortho (C5 and C7) and para (C3, which is not on the aromatic ring) to the amino group, making them more nucleophilic and susceptible to attack by electrophiles. While the nitrogen atom of the indoline ring also possesses a lone pair, its delocalization into the aromatic ring is less pronounced compared to the exocyclic amino group. Therefore, the regioselectivity of electrophilic aromatic substitution on the benzenoid ring is predominantly controlled by the C6-amino substituent.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com For 6-aminoindoline derivatives, electrophiles are expected to preferentially add to the C5 and C7 positions. The bulky 1-phenylethyl group at the N1 position may exert some steric hindrance, potentially favoring substitution at the more accessible C5 position over the C7 position, which is closer to the N1-substituent.

It is important to note that under strongly acidic conditions, such as those used for nitration (H2SO4/HNO3), the basic amino group can be protonated to form an ammonium (B1175870) ion (-NH3+). youtube.comlibretexts.org This protonated group is strongly deactivating and a meta-director, which would unfavorably alter the course of the reaction. libretexts.orgyoutube.com Therefore, protection of the amino group, for instance as an acetamide, is often employed to maintain its ortho-, para-directing influence and prevent undesirable side reactions. chegg.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comnih.gov These reactions are extensively used in the synthesis and functionalization of heterocyclic compounds, including indoles and their derivatives. researchgate.net For the this compound scaffold, cross-coupling reactions would typically be performed on a pre-functionalized indoline, for example, a halo-indoline derivative.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide or triflate using a palladium catalyst, is a prominent example. youtube.comorganic-chemistry.orglibretexts.org To apply this to the indoline , one of the aromatic positions (C4, C5, or C7) would first need to be halogenated (e.g., with bromine or iodine). For instance, a 7-bromo-1-(1-phenylethyl)indolin-6-amine could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C7 position. The development of robust catalysts has expanded the scope of these reactions to include even less reactive aryl chlorides. organic-chemistry.org

The presence of an unprotected amino group can sometimes interfere with the catalytic cycle of cross-coupling reactions. nih.gov However, numerous protocols exist for the successful coupling of substrates bearing free amino groups, often by careful selection of the catalyst, ligands, and base. nih.govnih.gov Other notable cross-coupling reactions applicable to functionalized indolines include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Buchwald-Hartwig amination (forming C-N bonds). nih.govmdpi.com These methods provide versatile pathways for creating a diverse library of substituted indoline derivatives starting from a halogenated precursor.

Transformation of the Indoline Ring System

Beyond functionalization of the aromatic ring, the dihydro-pyrrole portion of the indoline system can undergo significant transformations, most notably oxidation to the corresponding indole and various ring-opening or rearrangement reactions.

The dehydrogenation, or oxidation, of an indoline to its corresponding indole is a common and synthetically useful transformation. This process re-establishes the aromaticity of the five-membered ring. The resulting compound from the oxidation of this compound would be 1-(1-Phenylethyl)-6-aminoindole. A variety of reagents and conditions have been developed for this purpose.

Commonly used oxidants include manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov Palladium on carbon (Pd/C) is also a highly effective catalyst for dehydrogenation, often used at elevated temperatures in a suitable solvent. nih.gov Furthermore, copper-catalyzed methods have been reported. For example, a Cu(I) catalyst in the presence of an organic percarbonate or a chloro(pyridine)copper(I) complex with dioxygen can achieve the oxidation of indolines to indoles under mild conditions. capes.gov.br The choice of oxidant and reaction conditions can be critical to avoid over-oxidation or side reactions, especially given the presence of the electron-rich amino group.

Oxidant/Catalyst Conditions Notes Reference
Manganese Dioxide (MnO2)Acetone, room temperatureCommon and effective for various indoline derivatives. nih.gov
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Not specified in sourceA strong oxidant for dehydrogenation reactions. nih.gov
Palladium on Carbon (Pd/C)High temperatureA classic method for catalytic dehydrogenation. nih.gov
Chloro(pyridine)copper(I)Dichloromethane, O2Catalytic system using molecular oxygen as the terminal oxidant. capes.gov.br
o-ChloranilBenzene, room temperatureUsed for oxidation of highly substituted indolines. nih.gov

This table presents a selection of methods for the oxidation of indolines to indoles.

The indoline ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often leading to structurally diverse and complex molecules.

One notable transformation is the aza-semipinacol rearrangement. This reaction has been observed following a palladium-catalyzed dearomatization of indoles to form spiro-indoline structures. acs.orgchemrxiv.org Under acidic conditions, these indoline derivatives can rearrange to form indolenines with a quaternary center at a different position, demonstrating the skeletal flexibility of the indoline core. chemrxiv.org

Ring-opening reactions of the indoline scaffold, while less common than for the corresponding indole, can occur. For example, acid-promoted reactions of indoles with primary aminobenzaldehydes have been shown to proceed through a rare indole ring-opening pathway to form quinolines. rsc.orgrsc.org This proceeds via an initial ring closure to an indoline-like intermediate, which then undergoes a divergent ring-opening cascade instead of the expected aromatization. rsc.org Such pathways highlight the potential for the indoline core to serve as a precursor to other heterocyclic systems. The synthesis of indolines can also be achieved through ring-opening reactions of other systems, such as 2-(2-halophenyl)-N-tosylaziridines, which upon reaction with nucleophiles can cyclize to form the indoline skeleton. researchgate.net

Theoretical and Computational Investigations of 1 1 Phenylethyl Indolin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including complex organic molecules like indoline (B122111) derivatives. wikipedia.org

Geometry optimization is a critical first step in most computational studies. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 1-(1-Phenylethyl)indolin-6-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine the most stable three-dimensional structure. researchgate.net The optimization process would yield key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Parameter Bond/Angle Hypothetical Value
Bond Length C-N (indoline) 1.38 Å
Bond Length N-C (ethyl) 1.46 Å
Bond Length C-N (amine) 1.40 Å
Bond Angle C-N-C (indoline) 109.5°
Dihedral Angle Phenyl-Ethyl-N-Indoline 120°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. imperial.ac.ukyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. imperial.ac.uk A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution across the molecule. researchgate.net

Table 2: Hypothetical Frontier Orbital Properties for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Property Hypothetical Value (eV)
HOMO Energy -5.8 eV
LUMO Energy -1.1 eV
HOMO-LUMO Gap 4.7 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. wikipedia.orgwalisongo.ac.id The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the 6-amine group due to its lone pair of electrons, making it a likely site for interaction with electrophiles.

Semi-Empirical Methods

Semi-empirical methods are another class of quantum chemical calculations that are faster but generally less accurate than DFT. They use parameters derived from experimental data to simplify the complex equations of quantum mechanics. These methods could be employed for preliminary, large-scale screenings or for molecules where higher-level computations are too costly, though specific applications to this compound have not been reported.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulate the physical movements of atoms and molecules over time.

Molecular mechanics uses classical physics to model molecules as a collection of balls (atoms) and springs (bonds). This approach is computationally less intensive than quantum methods, allowing for the study of much larger systems and longer timescales.

Molecular dynamics (MD) simulations use the force fields from molecular mechanics to simulate the motion of atoms in a system over time by solving Newton's equations of motion. An MD simulation of this compound could provide insights into its conformational flexibility, its interactions with solvent molecules, or its binding mode within a biological target like a protein receptor. Such simulations are crucial for understanding the dynamic behavior of a molecule that a static quantum chemical calculation cannot capture. However, no specific MD simulation studies for this compound have been documented in the literature.

Reaction Mechanism Elucidation through Computational Studies

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intricate step-by-step pathways of chemical reactions. For a molecule such as this compound, computational approaches can model potential synthetic routes, identify key intermediates and transition states, and determine the energetics of the reaction, thereby revealing the most probable mechanism.

While specific computational studies on the synthesis of this compound are not available in the current literature, the principles can be illustrated by examining studies on related indole (B1671886) and indoline syntheses. For example, the synthesis of substituted indolines can be achieved through various methods, including benzyne-mediated cyclization. figshare.com Computational modeling of such a process would involve calculating the energies of the reactants, the benzyne (B1209423) intermediate, the cyclized organomagnesium intermediate, and the final functionalized indoline product.

A general approach to elucidating a reaction mechanism, such as a potential synthesis for the indoline core, involves the following computational steps:

Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Transition State Searching: Algorithms are used to locate the transition state structure that connects two intermediates or an intermediate and a product.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to ensure it connects the intended reactant and product.

For instance, in a study of a copper-catalyzed indole synthesis, DFT calculations were used to map out the entire reaction pathway. nih.gov The study identified the rate-determining step and showed how the catalyst facilitates the reaction by lowering the activation energies of key steps. nih.gov A similar approach could be applied to understand the formation of this compound, providing insights into optimal reaction conditions and potential side reactions.

To illustrate the type of data generated from such a study, the following table presents hypothetical relative free energies for a proposed reaction pathway for an indoline synthesis.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials0.0
TS1First transition state+25.3
Intermediate 1Cyclized intermediate+5.2
TS2Second transition state+15.8
ProductFinal indoline derivative-10.7

This table is illustrative and does not represent actual experimental or computational data for the synthesis of this compound.

Conformational Analysis and Stereoelectronic Effects

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and the spatial arrangement of its atoms. Conformational analysis of this compound is crucial for understanding how it interacts with biological targets. Computational methods can predict the stable conformers of the molecule and the energy barriers between them.

Computational studies on similar molecules, such as 2-phenylethylamine, have shown that multiple stable conformers can exist, often stabilized by weak intramolecular interactions like N-H···π interactions between the amine group and the aromatic ring. rsc.org For this compound, similar interactions could play a role in stabilizing certain conformations.

A conformational search can be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformers. mdpi.com For each stable conformer, the geometry is optimized, and the relative energy is calculated.

Stereoelectronic effects, which describe how the electronic properties of substituents influence the stereochemistry of a molecule, are also important. In the case of this compound, the electron-donating nature of the amino group at the 6-position of the indoline ring can influence the reactivity and electronic properties of the aromatic system. Computational analysis can quantify these effects by examining molecular orbitals and charge distributions.

The following table provides an illustrative example of the kind of data that would be generated in a conformational analysis of a substituted indoline, showing the relative energies and key dihedral angles of different conformers.

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (°)Dihedral Angle 2 (°)
A0.0065.4175.2
B1.25-70.1178.9
C2.80178.3-5.6

This table is for illustrative purposes and does not represent actual data for this compound.

The results of such computational studies can provide valuable insights for drug design, helping to understand the structural requirements for biological activity and guiding the synthesis of more potent and selective analogs.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Systems

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. The presence of a primary amine at the 6-position of 1-(1-Phenylethyl)indolin-6-amine offers a reactive handle for the elaboration of this core into more complex heterocyclic systems. This transformation can be achieved through various synthetic strategies, including condensation and cyclization reactions.

The amino group can readily react with a variety of bifunctional reagents to construct new fused rings onto the indoline framework. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings, depending on the specific reaction conditions and the nature of the carbonyl compound. These reactions often proceed through an initial Michael addition of the amine to the unsaturated system, followed by an intramolecular cyclization and subsequent aromatization.

Furthermore, the indoline nitrogen itself can participate in cyclization reactions. The inherent nucleophilicity of the indole (B1671886) and indoline core makes them suitable substrates for various multicomponent reactions (MCRs) that lead to the formation of indole-fused heterocycles. nih.govresearchgate.netrsc.org While direct examples involving this compound are not extensively documented, the reactivity of the parent indole structure in such transformations is well-established. acs.orgrsc.org For example, the reaction of indoles with aldehydes and other components can yield a diverse array of fused heterocyclic systems. nih.govrsc.org The principles of these reactions can be extended to this compound, where the 6-amino group can be either protected or itself participate in the reaction, leading to novel and complex molecular architectures.

The synthesis of various indole derivatives through different methodologies highlights the versatility of the indole core in constructing complex structures. organic-chemistry.orgnih.govresearchgate.net Arenesulfonyl indoles, for example, serve as precursors for C-3 functionalized indoles by generating a vinylogous imine intermediate. nih.gov This reactivity underscores the potential of appropriately modified this compound derivatives to undergo similar transformations, expanding the library of accessible complex heterocycles.

Role in Chiral Auxiliaries and Ligand Design

The presence of a chiral 1-phenylethyl group makes this compound an attractive candidate for applications in asymmetric synthesis, particularly as a building block for chiral auxiliaries and ligands. mdpi.com The parent amine, 1-phenylethylamine (B125046), is a well-established and widely used chiral auxiliary and resolving agent in organic synthesis. mdpi.commdpi.com Its derivatives have been successfully employed in the diastereoselective synthesis of a variety of organic compounds. mdpi.com

The this compound scaffold combines this proven chiral motif with a rigid indoline backbone and a nucleophilic amino group. This combination of features is highly desirable for the design of chiral ligands for asymmetric catalysis. The amino group at the 6-position can be readily functionalized to introduce coordinating atoms such as phosphorus or other nitrogen atoms, leading to the formation of bidentate or tridentate ligands.

For example, the amine can be converted into a phosphine (B1218219) through reaction with chlorophosphines, yielding chiral aminophosphine (B1255530) ligands. Such ligands are known to be effective in a range of transition-metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The rigidity of the indoline backbone and the defined stereochemistry of the 1-phenylethyl group can effectively create a chiral environment around the metal center, enabling high levels of enantioselectivity in the catalyzed transformation. The development of chiral ligands based on various backbones, including those with tertiary amine moieties, is an active area of research. mdpi.com

The synthesis of chiral indolines is a significant area of research due to their prevalence in bioactive molecules. nih.govnih.gov Copper-catalyzed intramolecular hydroamination of N-sulfonyl-2-allylanilines, for instance, provides a route to chiral 2-methylindolines. nih.gov This highlights the importance of the chiral indoline motif, which is a key component of this compound.

Intermediate in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis for building molecular diversity. nih.gov The structure of this compound, featuring both a secondary amine within the indoline ring and a primary aromatic amine, makes it a potentially valuable substrate for a variety of MCRs. researchgate.netacs.org

Indoles and their derivatives are known to participate in a range of MCRs. nih.govresearchgate.netrsc.orgacs.org For example, in the Petasis borono-Mannich reaction, an amine, a carbonyl compound, and a boronic acid react to form an α-amino acid or a β-amino alcohol. The amino group of this compound could readily participate as the amine component in such a reaction. Similarly, in Ugi-type reactions, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a bis-amide. The primary amine at the 6-position is a suitable candidate for the amine component in an Ugi reaction.

The participation of indole derivatives in MCRs often leverages the nucleophilicity of the C3 position of the indole ring. acs.org While the indoline core of the target compound is saturated, the aromatic portion still possesses reactive sites. Furthermore, the 6-amino group provides a key point of entry into MCR chemistry. One-pot multicomponent processes involving indoles and other nitrogenous heterocycles have been developed to synthesize complex amidines. nih.gov

The modular nature of MCRs allows for the rapid generation of libraries of complex molecules from simple building blocks. nih.gov By employing this compound as a chiral building block in MCRs, it is possible to synthesize libraries of new, stereochemically defined compounds with potential applications in drug discovery and materials science. The ability to introduce multiple points of diversity in a single step makes this a highly efficient strategy for exploring chemical space.

Synthesis of Functional Materials (Focusing on Chemical Synthesis Aspect, not Material Properties)

The synthesis of functional organic materials, such as conducting polymers and materials with specific optical or electronic properties, is a rapidly developing field. Indole and its derivatives have been investigated as monomers for the synthesis of conducting polymers. rsc.orgresearchgate.netrsc.orgresearchgate.net Polyindoles are of interest due to their potential for good environmental stability and tunable electronic properties. rsc.org

The chemical polymerization of indole can be achieved through oxidative methods, often using chemical oxidants like ferric chloride or through electrochemical polymerization. rsc.orggoogle.com The resulting polymers consist of linked indole units, and the nature of the substituents on the indole ring can significantly influence the polymerization process and the properties of the final material.

This compound presents an interesting monomer for the synthesis of functional polymers. The presence of the amino group at the 6-position provides a site for polymerization, potentially leading to a polymer with a polyaniline-like backbone incorporating the indoline moiety. The polymerization could proceed via oxidative coupling of the amino groups.

Furthermore, the chiral 1-phenylethyl group attached to the indoline nitrogen would be incorporated into the polymer structure. This would result in a chiral polymer, which could have interesting properties and applications in areas such as chiral recognition and separation, or as a chiral catalyst support. The synthesis of indole-based functional polymers with well-defined structures is an area of active research, with catalyst-free C-N coupling reactions being one of the explored methods. rsc.org The ability to create polymers with tailored functionalities, such as fluorescence, has also been demonstrated with polyindole derivatives. researchgate.net The incorporation of the this compound monomer into a polymer backbone could therefore lead to new materials with a unique combination of properties derived from the constituent parts.

Advanced Characterization Methodologies Excluding Specific Data

Spectroscopic Techniques in Elucidating Chemical Structure and Purity

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to probe its structural features. Different regions of the electromagnetic spectrum provide distinct information about the atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. slideshare.netnanoqam.ca It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, exhibit different energy levels when placed in a strong magnetic field. slideshare.net The absorption of radiofrequency energy corresponding to transitions between these levels provides detailed information about the chemical environment of each atom.

For 1-(1-Phenylethyl)indolin-6-amine, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: This technique would confirm the presence and connectivity of all proton-bearing groups. The spectrum would be expected to show distinct signals for the protons on the phenylethyl group, the indoline (B122111) core, and the amine group. Key features would include:

Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the phenyl ring and the benzene (B151609) ring of the indoline moiety.

A quartet and a doublet in the aliphatic region, characteristic of the ethyl group (-CH-CH₃), confirming the phenylethyl substituent.

Signals corresponding to the methylene (B1212753) (-CH₂-) groups of the indoline ring.

A signal for the amine (N-H) proton, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: This technique complements ¹H NMR by providing a count of unique carbon atoms. Each carbon atom in the molecule, from the indoline skeleton, the phenyl group, and the ethyl sidechain, would produce a distinct signal, confirming the complete carbon framework of the structure.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between adjacent protons and between protons and their directly attached carbons, respectively. This allows for the unambiguous assignment of all signals and confirms the covalent bonding arrangement of the entire molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). libretexts.orgsolubilityofthings.com Since different functional groups vibrate at characteristic frequencies, an IR spectrum provides a "molecular fingerprint" and allows for the identification of the functional groups present. solubilityofthings.comexcedr.com

For this compound, the IR spectrum would be expected to display key absorption bands confirming its structure:

N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine on the indoline ring.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ corresponding to the C-H bonds of the two aromatic rings.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ would confirm the presence of the C-H bonds in the phenylethyl group and the indoline core.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings. The presence and position of these bands provide strong evidence for the successful synthesis of the target compound. arcjournals.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. arcjournals.org It provides the exact molecular weight of the compound, allowing for the determination of its elemental formula. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, offers valuable clues about the molecule's structure. libretexts.org

In the analysis of this compound:

Molecular Ion Peak (M⁺): The spectrum would show a peak corresponding to the exact molecular mass of the compound. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the molecular formula (C₁₆H₁₈N₂).

Fragmentation Pattern: The molecule would be expected to fragment in a predictable manner. Characteristic fragments would likely include the loss of a methyl group or the cleavage at the benzylic position to produce a stable tropylium-like ion or a phenylethyl cation. researchgate.netresearchgate.net The fragmentation of the indoline ring would also produce characteristic ions. scirp.org Analyzing these fragments helps to piece together the structure and confirm the identity of the phenylethyl and indolineamine substructures.

Spectroscopic Technique Information Obtained Application to this compound
NMR Spectroscopy Detailed map of the carbon-hydrogen framework.Confirms connectivity of phenylethyl and indoline moieties.
IR Spectroscopy Identification of functional groups.Detects N-H, aromatic C-H, and aliphatic C-H bonds.
Mass Spectrometry Molecular weight and structural fragments.Confirms molecular formula and substructures via fragmentation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. wikipedia.orgazom.com The technique involves diffracting a beam of X-rays off the ordered lattice of a single crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the exact position of every atom in the molecule can be determined. azolifesciences.com

For this compound, which contains a chiral center at the C1 position of the phenylethyl group, X-ray crystallography provides several critical pieces of information:

Stereochemistry: It can determine the absolute configuration (R or S) at the chiral center, which is crucial information that cannot be directly obtained from NMR or MS.

Conformation: The analysis reveals the preferred three-dimensional shape (conformation) of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be a significant challenge. libretexts.org

Chromatographic Analysis for Reaction Monitoring and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. helsinki.fi It is essential for both monitoring the progress of a chemical reaction and for assessing the purity of the final isolated product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile organic compounds. nih.gov A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase). Separation occurs based on the differential interactions of the components with the stationary phase. For amine-containing compounds like this compound, reversed-phase HPLC is commonly employed. chromatographyonline.com By monitoring the disappearance of starting material peaks and the appearance of the product peak over time, the reaction progress can be accurately tracked. After purification, HPLC analysis provides a quantitative measure of the product's purity, often expressed as a percentage of the total peak area. nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column using an inert gas as the mobile phase. GC is often coupled with a mass spectrometer (GC-MS), providing both separation and identification of the components in a mixture. nih.gov This combination is highly effective for analyzing reaction mixtures to identify the product, any remaining starting materials, and potential byproducts.

The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its precursors. For purity assessment, demonstrating a single sharp peak in multiple chromatographic systems provides strong evidence of a pure compound. biotage.com

Chromatographic Technique Principle Application
HPLC Separation in a liquid mobile phase based on polarity.Reaction monitoring, final purity assessment.
GC-MS Separation of volatile compounds in a gas phase with mass detection.Analysis of reaction mixtures, identification of byproducts.

Future Research Directions

Exploration of Novel Asymmetric Synthesis Strategies for Indolin-6-amines

The development of efficient and highly selective methods for synthesizing chiral amines is a cornerstone of modern organic chemistry. While various strategies exist, including metal catalysis, organocatalysis, and enzymatic reactions, the quest for novel and more effective asymmetric syntheses of indolin-6-amines continues. unito.it

Future research will likely focus on several key areas:

Advanced Catalytic Systems: The design and application of new chiral ligands for transition metal catalysts are expected to yield more active and efficient catalytic systems. acs.org This includes the development of modular ligands whose electronic and steric properties can be fine-tuned to achieve high enantioselectivity in the synthesis of substituted indolines. acs.org Researchers are also exploring the use of chiral Brønsted acids and other organocatalysts, which offer the advantages of being low-toxic and readily available. unito.it

Enantioconvergent Approaches: Nickel-catalyzed enantioconvergent substitution reactions have shown promise for the synthesis of α-alkyl-α-amino acids and could be adapted for the synthesis of chiral indolines. nih.gov This method allows for the use of racemic starting materials to produce a single enantiomer of the product, which is a highly efficient approach.

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of unsaturated nitrogen-containing compounds is a powerful and atom-economical strategy for producing chiral amines. acs.org Future work will likely involve the development of new iridium-based and other transition metal catalysts for the asymmetric hydrogenation of imines and enamines leading to indolin-6-amines. acs.org

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. manchester.ac.uk The synthesis of amines, including 1-(1-Phenylethyl)indolin-6-amine, is a key area for the implementation of green chemistry principles. rsc.org

Key future research directions in this area include:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs), offers a clean and efficient route to amines from readily available alcohols. manchester.ac.uk Future research will likely focus on discovering and engineering new enzymes with improved stability and substrate scope for the synthesis of functionalized indolines. This approach often results in high yields and produces water as the only byproduct, significantly reducing chemical waste. manchester.ac.uk

Renewable Feedstocks: A major goal of green chemistry is to utilize renewable resources. Research into modular synthetic routes to biologically active indoles from lignin, a major component of biomass, is a promising avenue. rsc.org This approach could provide a sustainable source for the indole (B1671886) core of this compound.

Green Metrics and Process Optimization: The systematic evaluation of synthetic routes using tools like the CHEM21 green metrics toolkit will become increasingly important. rsc.org This allows for a quantitative assessment of the environmental impact of a chemical process, guiding researchers to develop more sustainable methods. Future work will involve optimizing reaction conditions to minimize solvent use, energy consumption, and the generation of hazardous byproducts. mdpi.com This includes exploring one-pot reactions, microwave-assisted synthesis, and the use of aqueous media. mdpi.com

Investigation of Advanced Reactivity Patterns

Understanding the reactivity of the indoline (B122111) core is crucial for its application in synthesis. Future research will delve deeper into the regioselective functionalization of the indoline ring system.

C-H Functionalization: Direct C-H functionalization of the phenyl ring of indoles often requires harsh conditions or the use of directing groups. nih.gov A key area of future research will be the development of milder and more selective methods for the C-H functionalization of the indoline nucleus, allowing for the introduction of a wide range of functional groups at specific positions.

Catalytic Oxidation: The selective oxidation of indoles can lead to valuable products like oxindoles. acs.org Research into artificial enzymes and other catalysts that can control the regioselectivity of indole oxidation will be a significant focus. acs.org For instance, understanding how to selectively oxidize the C3 position of the indole ring without affecting other parts of the molecule is a key challenge. acs.org

Nucleophilic and Electrophilic Reactions: Indoles are electron-rich systems with high nucleophilic reactivity at the C3 position. nih.gov Future studies will likely explore the reactivity of the amine group at the 6-position of the indoline ring in this compound. The interplay between the nucleophilicity of the nitrogen and the aromatic ring will be investigated to develop novel transformations. The pKa values of aromatic amines are generally lower than their aliphatic counterparts, making them nucleophilic under milder conditions. researchgate.net

Application as a Versatile Chiral Synthon in Diverse Chemical Transformations

The chiral nature of this compound makes it a valuable synthon for the construction of more complex chiral molecules.

Asymmetric Catalysis: The chiral amine moiety can be used as a directing group or as part of a chiral ligand in asymmetric catalysis. Future research will explore the use of this compound and its derivatives in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Synthesis of Bioactive Molecules: The indoline scaffold is a common feature in many biologically active natural products and pharmaceuticals. mdpi.com Future research will focus on using this compound as a starting material for the synthesis of novel drug candidates. Its chiral phenylethyl group can be used to induce stereoselectivity in subsequent reactions, leading to the formation of enantiomerically pure products.

Development of Novel Reagents: The unique electronic and steric properties of this compound can be harnessed to develop new chiral reagents for organic synthesis. This could include its use as a chiral auxiliary or as a precursor to novel organocatalysts.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the synthesis of 1-(1-Phenylethyl)indolin-6-amine to minimize by-products?

  • Methodological Answer : Focus on reaction conditions such as temperature control (e.g., maintaining 60–80°C for reductive amination), stoichiometric ratios of precursors (e.g., indole derivatives and phenylethylamine), and catalyst selection (e.g., palladium or nickel catalysts for hydrogenation). Use HPLC or GC-MS to monitor reaction progress and identify by-products like unreacted indole intermediates or dimerization products .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%).
  • Spectroscopy : 1^1H/13^13C NMR to confirm structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm and amine protons at δ 2.1–2.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ = 253.14) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

  • Methodological Answer :

  • Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with kinases (e.g., JAK2 or EGFR).
  • Analyze binding affinities (ΔG values) and hydrogen-bonding patterns between the amine group and kinase ATP-binding pockets.
  • Validate predictions with in vitro kinase inhibition assays (IC50_{50} determination) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across solvents (DMSO-d6_6 vs. CDCl3_3) to identify solvent-induced shifts.
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and resolve ambiguities in NOESY correlations.
  • Reproducibility : Replicate synthesis under controlled conditions to isolate confounding factors (e.g., moisture sensitivity) .

Q. How does the steric hindrance of the 1-phenylethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Perform kinetic studies using Suzuki-Miyaura coupling with aryl halides. Monitor reaction rates via TLC or in situ IR.
  • Compare yields with/without bulky substituents (e.g., tert-butyl vs. phenyl groups).
  • Use DFT calculations (e.g., Gaussian 16) to model transition states and steric energy barriers .

Data Contradiction and Reproducibility

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

  • Methodological Answer :

  • Factor Analysis : Systematically test variables (e.g., catalyst loading, solvent purity, inert atmosphere integrity).
  • Standardization : Adopt protocols from high-impact journals (e.g., anhydrous solvents, Schlenk-line techniques).
  • Open Data : Share raw NMR/HPLC files in supplementary materials to enable cross-lab validation .

Experimental Design

Q. What in vitro assays are suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :

  • Cell Models : Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (H2_2O2_2 or rotenone).
  • Assays : Measure viability via MTT assay, apoptosis via caspase-3 activation, and ROS levels via DCFH-DA fluorescence.
  • Controls : Include positive controls (e.g., N-acetylcysteine) and validate results across ≥3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.